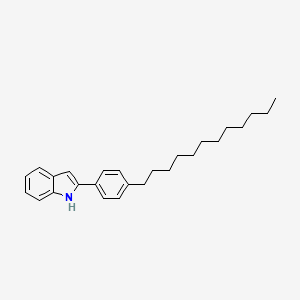

2-(4-Dodecylphenyl)-1H-indole

Description

Overview of Indole (B1671886) Scaffold in Scientific Research

The indole nucleus is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold". nih.gov This designation arises from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.gov Many compounds containing the indole moiety are established pharmaceuticals, treating a range of conditions from infections and inflammation to cancer and neurological disorders. spectrabase.com

The versatility of the indole ring stems from its ability to interact with various biological targets through hydrogen bonding, pi-stacking, and hydrophobic interactions. The nitrogen atom in the pyrrole (B145914) ring can act as a hydrogen bond donor, a crucial feature for anchoring molecules to the active sites of enzymes and receptors. nih.gov Furthermore, the aromatic system of indole allows for diverse functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. itrcweb.org

Beyond medicine, the indole scaffold is also of interest in materials science. The electron-rich nature of the indole ring system makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the indole core allows for the tuning of its photophysical and electronic properties.

Rationale for Dodecylphenyl Substitution: Molecular Engineering Perspectives

The introduction of a 4-dodecylphenyl group at the 2-position of the indole ring is a deliberate molecular engineering strategy designed to impart specific physicochemical properties to the parent scaffold. The long, twelve-carbon alkyl (dodecyl) chain is a significant feature that primarily influences the molecule's lipophilicity. epa.gov Lipophilicity, or the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical parameter in drug design, as it affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. thegoodscentscompany.com A higher degree of lipophilicity can enhance the ability of a molecule to cross cellular membranes, which is often a prerequisite for reaching intracellular targets.

The dodecyl chain also introduces the potential for self-assembly. Amphiphilic molecules, which contain both hydrophobic (the dodecyl chain) and hydrophilic (the indole NH group) regions, can spontaneously organize into ordered structures such as micelles or layers in solution. This property is of great interest in drug delivery and materials science for the creation of nanostructured materials.

Scope and Research Trajectories for 2-(4-Dodecylphenyl)-1H-indole

Given the general lack of specific research on this compound, its potential research trajectories can be inferred from the known properties of its components.

In the realm of medicinal chemistry , the high lipophilicity conferred by the dodecylphenyl group suggests that this molecule could be investigated for applications where penetration of lipid-rich environments is crucial. This could include targeting membrane-bound proteins or for activity against pathogens with lipid-rich cell walls. The indole core's known anticancer, antimicrobial, and anti-inflammatory properties provide a strong rationale for screening this compound for similar activities. spectrabase.com

In materials science , the self-assembly properties endowed by the long alkyl chain could be explored for the development of novel organic materials. The potential for this molecule to form ordered thin films could be of interest for applications in organic electronics. The indole moiety can serve as a chromophore, and the dodecylphenyl substituent could influence the packing of the molecules in the solid state, which in turn would affect their electronic and photophysical properties.

Further research would likely focus on the development of efficient synthetic routes to this compound and related long-chain alkyl-substituted indoles. Characterization of its physicochemical properties, including its solubility, melting point, and spectral data, would be essential for any future studies. Investigation into its self-assembly behavior in different solvents and on various surfaces would elucidate its potential in nanotechnology and materials science. Finally, comprehensive biological screening would be necessary to uncover any potential therapeutic applications.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C26H35N |

| Molecular Weight | 361.57 g/mol |

| CAS Number | 52047-59-3 |

| Calculated LogP | 9.101 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 12 |

| Polar Surface Area | 15.79 Ų |

| Water Solubility (est.) | 2.398e-005 mg/L @ 25 °C |

Structure

2D Structure

3D Structure

Properties

CAS No. |

52047-59-3 |

|---|---|

Molecular Formula |

C26H35N |

Molecular Weight |

361.6 g/mol |

IUPAC Name |

2-(4-dodecylphenyl)-1H-indole |

InChI |

InChI=1S/C26H35N/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-19-23(20-18-22)26-21-24-15-12-13-16-25(24)27-26/h12-13,15-21,27H,2-11,14H2,1H3 |

InChI Key |

BTFUHFBRQZAJRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Dodecylphenyl 1h Indole and Its Derivatives

Strategic Approaches for 1H-Indole Core Construction

The creation of the indole (B1671886) nucleus, particularly with a C2-aryl substituent, can be achieved through various modern synthetic methods. These range from classic named reactions adapted for contemporary applications to sophisticated transition-metal-catalyzed processes.

Modern Fischer Indole Synthesis Adaptations for C2-Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for indole synthesis. thermofisher.comwikipedia.orgscienceinfo.com It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgscienceinfo.com For the synthesis of 2-arylindoles, an aryl ketone is a required starting material. researchgate.net

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation and a nih.govnih.gov-sigmatropic rearrangement lead to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org

Modern adaptations often utilize microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netresearchgate.net For instance, the synthesis of 2-aryl indoles has been successfully achieved using microwave-assisted one-pot tandem protocols where the hydrazone intermediate is formed in situ and then cyclized. researchgate.net

| Catalyst/Acid | Conditions | Outcome | Reference |

| Protic or Lewis Acids (e.g., HCl, H₂SO₄, ZnCl₂) | Heating | Forms substituted indoles | thermofisher.comwikipedia.org |

| Polyphosphoric Acid | Thermal | Cyclization of hydrazone to 2-aryl-indole | researchgate.net |

| Acetic Acid/Ethanol | Microwave | In situ hydrazone formation and cyclization | researchgate.net |

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies

Palladium catalysis offers a powerful and versatile toolkit for the synthesis of 2-substituted indoles, including 2-arylindoles. These methods often exhibit high efficiency, functional group tolerance, and regioselectivity. acs.orgacs.org

Sonogashira Coupling: This cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a key strategy for forming the carbon framework of 2-substituted indoles. wikipedia.org A common approach involves the Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylaniline to form the indole ring. digitellinc.comnih.gov Tandem, one-pot procedures have been developed where both the coupling and cyclization occur in a single reaction vessel, providing an efficient route to polysubstituted indoles. digitellinc.comnih.gov The reaction is typically carried out under mild conditions with a base like an amine, which also serves as the solvent. wikipedia.org Both electron-rich and electron-deficient aryl acetylenes, as well as aliphatic acetylenes, can be used. nih.gov

Suzuki-Miyaura Coupling: While not a direct indole ring-forming reaction in this context, the Suzuki-Miyaura coupling is instrumental in introducing the aryl group at the C2 position of a pre-formed indole ring or a suitable precursor. It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.

Stille Coupling: The Stille coupling reaction joins an organotin compound with an sp²-hybridized organic halide or pseudohalide. organic-chemistry.orgwikipedia.orglibretexts.org This method is noted for its tolerance of a wide array of functional groups. organic-chemistry.org In the context of 2-arylindole synthesis, it can be used to couple an arylstannane with a 2-haloindole derivative. A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. Intramolecular Heck reactions are particularly useful for synthesizing heterocyclic compounds. researchgate.net For indole synthesis, a domino reaction involving an intramolecular Heck reaction followed by dealkylation has been described for preparing 2-substituted indoles. researchgate.net A cascade process involving ortho-amination and an ipso-Heck cyclization of ortho-substituted aryl iodides with N-benzoyloxy allylamines also provides a route to C3,C4-disubstituted indoles. nih.gov

| Coupling Reaction | Key Reactants | Catalyst System | Typical Outcome | References |

| Sonogashira | 2-Iodoaniline, Terminal Alkyne | Pd catalyst, Cu co-catalyst, Amine base | 2-Substituted Indole | digitellinc.comwikipedia.orgnih.gov |

| Stille | Organostannane, Organic Halide/Triflate | Pd catalyst | C-C bond formation | organic-chemistry.orgwikipedia.org |

| Heck (Intramolecular) | Aryl Halide with Alkene Moiety | Pd(OAc)₂, Base | Cyclized Indole Product | researchgate.netnih.gov |

Electrocyclic Ring Closures and Intramolecular Cyclization Pathways

Electrocyclic reactions, which involve the intramolecular conversion of a π-bond into a σ-bond, offer an atom-economical approach to constructing cyclic systems like indoles. rsc.org

A notable method involves a 6π-electrocyclic ring closure of trienecarbamates. nih.govacs.orgnih.gov This process can be initiated by a Stille coupling to form the necessary triene intermediate. nih.gov The subsequent electrocyclization is often facile and can be followed by oxidation to form a protected aniline (B41778) derivative, which is then further elaborated to the indole. acs.orgnih.gov

Intramolecular cyclization of 2-alkynylanilines is a common and effective strategy for forming the indole ring. mdpi.com This can be catalyzed by palladium, often requiring acetic acid to facilitate the reaction. mdpi.com Another approach involves a cascade sequence of nucleophilic aromatic substitution (SNA_r) followed by a 5-endo-dig cyclization between a nucleophile and an ortho-acetylene group, which activates the substrate for the initial S_NAr reaction. rsc.org Efficient intramolecular N/O-nucleophilic cyclizations of 2-aryl indoles have also been developed to afford fused heterocyclic systems. nih.gov

Precision Functionalization at the C2-Phenyl and N1-Indole Positions

Once the core indole structure is established, further modifications can be made to introduce or alter substituents at various positions, enhancing the molecular diversity.

Regioselective Introduction of the 4-Dodecylphenyl Moiety

The introduction of the 4-dodecylphenyl group is typically achieved during the construction of the indole ring itself, for example, by using 1-(4-dodecylphenyl)ethan-1-one as the ketone component in a Fischer indole synthesis.

Alternatively, for an existing 2-unsubstituted indole, direct C-H arylation at the C2 position is a powerful technique. Palladium-catalyzed direct C2-arylation of free (N-H) indoles can be achieved with high regioselectivity using a norbornene-mediated C-H activation process. researchgate.net The choice of reaction conditions, including the presence of a directing group or the use of specific bases, can control the regioselectivity between the C2 and C3 positions. acs.org For instance, the use of a magnesium base can favor C2-arylation of free (N-H) indoles. acs.org

N-Alkylation and N-Arylation Methods for 1H-Indole Derivatives

Functionalization of the indole nitrogen (N1) is a common strategy to modify the properties of the molecule.

N-Alkylation: N-alkylation of indoles is typically achieved by deprotonating the indole nitrogen with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkylating agent like an alkyl halide. nih.gov Phase transfer catalysis has also been employed for the N-alkylation of 2-aroylindoles. researchgate.net Iron-catalyzed N-alkylation of indolines, followed by oxidation, provides an alternative two-step, one-pot procedure to access N-alkylated indoles. nih.gov

N-Arylation: The introduction of an aryl group at the N1 position is commonly accomplished through metal-catalyzed cross-coupling reactions. rsc.org The Ullmann condensation, Buchwald-Hartwig amination, and Chan-Lam coupling are prominent methods for indole N-arylation. rsc.org One-pot procedures that combine the Fischer indole synthesis with a subsequent copper-catalyzed N-arylation have been developed to streamline the synthesis of N-arylindoles. rsc.org

| Functionalization | Reagents | Conditions | Product | References |

| N-Alkylation | NaH, Alkyl Halide | DMF or THF, Room Temp. | N-Alkyl Indole | nih.gov |

| N-Arylation | Aryl Halide, Cu₂O, Base | Aqueous, High Temp. | N-Aryl Indole | rsc.org |

| N-Alkylation (from Indoline) | Alcohol, Iron Catalyst, then FeBr₃/TEMPO/TBHP | TFE, then Room Temp. | N-Alkyl Indole | nih.gov |

Derivatization Strategies for Enhancing Specific Research Applications

The functionalization of the 2-(4-dodecylphenyl)-1H-indole scaffold is a key strategy to tailor its properties for specific research applications, such as in materials science and as a building block in medicinal chemistry. ontosight.ai Derivatization can be targeted at several positions on the indole ring system, including the indole nitrogen (N1), the C3 position, and the phenyl ring, to modulate its electronic, photophysical, and biological characteristics.

One common approach involves N-alkylation or N-arylation of the indole nitrogen. The introduction of various substituents at this position can significantly alter the compound's solubility, steric profile, and electronic properties. For instance, the synthesis of N-alkylated indole derivatives can be achieved under basic conditions using an appropriate alkyl halide. rsc.org This modification can be crucial for preventing unwanted side reactions at the nitrogen atom during subsequent functionalization steps or for fine-tuning the molecule's interaction with biological targets.

Another important derivatization strategy is the functionalization at the C3 position . The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. This allows for the introduction of a wide array of functional groups. For example, Vilsmeier-Haack formylation can introduce a formyl group at the C3 position, which can then serve as a versatile handle for further transformations, such as the formation of oximes or the installation of cyano groups. rsc.org Such modifications have been shown to be critical for developing potent inhibitors of biological targets like nitric oxide synthase and NFκB in related 2-arylindoles. rsc.org

Furthermore, biocatalytic oxidation represents a sophisticated method for the stereoselective introduction of a hydroxyl group at the C3 position, leading to 3-hydroxyindolenines. nih.gov These chiral intermediates are valuable precursors for the synthesis of complex natural products and potential therapeutic agents. nih.gov The use of flavin-dependent monooxygenases (FDMOs) has demonstrated the ability to oxidize a variety of 2-arylindoles with high stereoselectivity, offering a green and efficient alternative to traditional chemical methods. nih.gov

Derivatization can also be directed towards the dodecylphenyl moiety . Modifications to the long alkyl chain or the phenyl ring can influence the compound's liquid crystalline properties or its self-assembly behavior, which are important aspects for applications in materials science. ontosight.ai

A summary of potential derivatization strategies for this compound is presented in the table below, based on established methods for related indole compounds.

| Position of Derivatization | Type of Reaction | Reagents and Conditions | Potential Application Enhancement |

| Indole N1 | N-Alkylation | Alkyl halide, Base (e.g., NaH), Anhydrous solvent (e.g., DMF) | Improved solubility, steric hindrance, electronic modulation |

| Indole C3 | Vilsmeier-Haack Formylation | POCl₃, DMF | Introduction of a versatile synthetic handle |

| Indole C3 | Biocatalytic Oxidation | Flavin-dependent monooxygenase (FDMO), O₂ | Access to chiral 3-hydroxyindolenine precursors |

| Phenyl Ring | Electrophilic Aromatic Substitution | e.g., Nitrating or Halogenating agents | Modulation of electronic properties and intermolecular interactions |

Optimization of Reaction Conditions and Catalyst Systems for Scalable Research Synthesis

The scalable synthesis of this compound for research purposes necessitates the optimization of reaction conditions and catalyst systems to ensure efficiency, cost-effectiveness, and sustainability. A prevalent method for the synthesis of 2-arylindoles is the palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition. rsc.org

The optimization of such a process involves a systematic investigation of several key parameters:

Catalyst System: The choice of the palladium catalyst and the corresponding ligand is critical. Catalysts like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are commonly employed. researchgate.net The ligand, often a phosphine (B1218219) such as PPh₃, plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The catalyst loading is another parameter to be optimized to minimize costs while maintaining high catalytic activity.

Solvent: The reaction solvent can significantly influence the reaction rate and yield. Solvents like dimethylformamide (DMF) are often used for Sonogashira couplings. researchgate.net However, for greener and more sustainable processes, the use of alternative solvents like acetonitrile (B52724) is being explored, which can offer a good balance between conversion and selectivity. scielo.br

Base: A base is required for the deprotonation of the terminal alkyne and for the final cyclization step. Common bases include potassium carbonate (K₂CO₃) and various amines. researchgate.net The strength and stoichiometry of the base need to be carefully optimized to promote the desired reaction pathway and prevent side reactions.

Temperature and Reaction Time: These two parameters are interconnected and must be optimized to achieve complete conversion in the shortest possible time, thereby increasing throughput and minimizing energy consumption. While some reactions are performed at elevated temperatures, others can proceed efficiently at room temperature, especially with highly active catalyst systems. researchgate.net Optimization studies have shown that reaction times can sometimes be significantly reduced from several hours to a few hours without compromising the yield. scielo.br

The following table provides an example of how reaction conditions could be optimized for the synthesis of a 2-arylindole, which can be adapted for the scalable synthesis of this compound.

| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Optimization |

| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | Pd(OAc)₂ (1 mol%) | Lower catalyst loading, potentially higher activity |

| Solvent | DMF | Acetonitrile | Greener solvent, improved selectivity |

| Base | K₂CO₃ | Triethylamine | Milder base, easier removal |

| Temperature | 100 °C | 80 °C | Energy saving, reduced side products |

| Reaction Time | 24 hours | 8 hours | Increased throughput |

Furthermore, the development of one-pot synthetic procedures, where sequential reactions are carried out in the same reaction vessel, is a highly desirable strategy for scalable synthesis as it reduces the number of work-up and purification steps, saving time and resources. rsc.org The implementation of continuous flow technologies, coupled with self-optimization algorithms, represents the cutting edge in reaction optimization, allowing for rapid screening of reaction parameters and identification of optimal conditions for telescoped multi-step syntheses. nih.gov

Sophisticated Spectroscopic and Analytical Techniques for Structural Elucidation and Property Characterization

Advanced Nuclear Magnetic Resonance (NMR) Methodologies for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For 2-(4-Dodecylphenyl)-1H-indole, with its combination of aromatic and aliphatic regions, a suite of advanced NMR techniques is necessary for unambiguous signal assignment and for probing its dynamic nature.

Two-Dimensional NMR Techniques for Complex Structural Assignments

Due to the complexity of the 1H and 13C NMR spectra of this compound, one-dimensional spectra often contain overlapping signals, particularly in the aromatic and aliphatic regions. Two-dimensional (2D) NMR experiments are indispensable for resolving these ambiguities by providing correlation information between different nuclei. guidechem.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. chemicalbook.com For this compound, COSY is instrumental in tracing the connectivity of protons within the indole (B1671886) and phenyl rings, as well as along the dodecyl chain. For instance, it would clearly show the coupling between adjacent aromatic protons and the CH2 groups of the alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond 1H-13C correlation). chemicalbook.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For the title compound, HSQC would definitively link each aromatic and aliphatic proton to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). chemicalbook.com This is particularly powerful for identifying quaternary carbons and for connecting different structural fragments of the molecule. For example, HMBC would show correlations between the protons of the phenyl ring and the carbons of the indole ring, and between the first methylene (B1212753) protons of the dodecyl chain and the carbons of the phenyl ring, thus confirming the connectivity of the entire molecular framework.

A hypothetical table of expected 1H and 13C NMR chemical shifts for this compound, based on data for 2-phenylindole (B188600) and known substituent effects of a dodecyl chain, is presented below. chemicalbook.comrsc.org The long alkyl chain would add a series of overlapping signals in the upfield region of both the proton and carbon spectra.

| Atom | Predicted 1H NMR Chemical Shift (ppm) | Predicted 13C NMR Chemical Shift (ppm) |

| Indole NH | ~8.3 | - |

| Indole H3 | ~6.8 | ~101 |

| Indole H4, H5, H6, H7 | ~7.1-7.7 | ~111-129 |

| Phenyl H2', H6' | ~7.6 | ~126 |

| Phenyl H3', H5' | ~7.2 | ~129 |

| Dodecyl CH2 (alpha) | ~2.6 | ~36 |

| Dodecyl (CH2)10 | ~1.2-1.6 | ~23-32 |

| Dodecyl CH3 | ~0.9 | ~14 |

| Indole C2 | - | ~138 |

| Indole C3a, C7a | - | ~129, ~137 |

| Phenyl C1' | - | ~130 |

| Phenyl C4' | - | ~142 |

Dynamic NMR for Rotational Barriers and Intermolecular Interactions

The bond connecting the phenyl group to the indole ring is subject to restricted rotation, which can lead to the existence of different conformers. Dynamic NMR (DNMR) is a technique used to study the rates of these conformational changes. acs.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the protons near the rotating bond.

At low temperatures, the rotation may become slow on the NMR timescale, leading to separate signals for the different conformers. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce, and eventually sharpen into a single averaged signal at higher temperatures. By analyzing these line shape changes, the energy barrier to rotation (activation free energy, ΔG‡) can be calculated. For 2-arylindoles, these barriers can be influenced by the size of substituents on the phenyl ring. While the dodecyl group is in the para position and thus not expected to cause significant steric hindrance to rotation, DNMR could still provide valuable information on the conformational preferences and the energetic landscape of the molecule. Studies on related biphenyl (B1667301) systems have shown that even non-ortho substituents can influence rotational barriers. spectrabase.com

Vibrational and Electronic Spectroscopy Applications

Vibrational and electronic spectroscopies provide complementary information to NMR by probing the functional groups and electronic structure of the molecule.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

FTIR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov For this compound, these techniques would confirm the presence of key structural features.

A representative table of expected vibrational frequencies is shown below, based on data for 2-phenylindole and typical values for alkyl chains. chemicalbook.comresearchgate.net

| Functional Group/Vibrational Mode | Expected FTIR Frequency (cm-1) | Expected Raman Frequency (cm-1) |

| N-H Stretch (Indole) | ~3400 | ~3400 |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| Aliphatic C-H Stretch (Dodecyl) | ~2950-2850 | ~2950-2850 |

| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 |

| C-N Stretch | ~1350-1250 | ~1350-1250 |

| C-H Bending (Aromatic) | ~900-675 | ~900-675 |

The N-H stretching vibration of the indole ring is expected to appear as a sharp to medium band around 3400 cm-1. The aromatic C-H stretching vibrations will be observed just above 3000 cm-1, while the strong C-H stretching bands of the dodecyl chain will be prominent just below 3000 cm-1. The C=C stretching vibrations of the aromatic rings will give rise to a series of bands in the 1600-1450 cm-1 region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Processes

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a well-known chromophore. The absorption spectrum of 2-phenylindole typically shows strong absorption bands in the UV region. core.ac.uk The presence of the 4-dodecylphenyl substituent is not expected to significantly alter the position of the main absorption maxima, as the alkyl chain does not extend the conjugation of the system. However, it may cause minor shifts and changes in the molar absorptivity.

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has been excited by absorbing light. Indole and its derivatives are often fluorescent. The fluorescence spectrum of this compound would be expected to show an emission maximum at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence can provide insights into the photophysical processes occurring in the excited state. Studies on 2-phenylindole have shown it to exhibit fluorescence with a maximum around 370 nm.

| Spectroscopic Parameter | Expected Value for this compound |

| UV-Vis Absorption Maximum (λmax) | ~310 nm |

| Molar Absorptivity (ε) | High (in the order of 104 M-1cm-1) |

| Fluorescence Emission Maximum (λem) | ~370-380 nm |

Mass Spectrometry and Chromatographic Coupling Methodologies for Purity and Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. rsc.org For this compound, the molecular ion peak (M+•) would be expected at m/z corresponding to its molecular weight (C26H35N, MW = 361.57).

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for such molecules include cleavage of the dodecyl chain and fragmentation of the indole ring. The presence of a long alkyl chain would likely lead to a series of fragment ions separated by 14 mass units (CH2).

X-ray Diffraction and Solid-State Characterization Techniques for Crystalline Structures

Despite a thorough review of available scientific literature and crystallographic databases, specific experimental X-ray diffraction data for single crystals of this compound could not be located. The Cambridge Crystallographic Data Centre (CCDC), a comprehensive repository for small-molecule crystal structures, does not currently contain an entry for this specific compound.

While direct crystallographic data for this compound is not publicly available, the study of other substituted indole derivatives provides valuable insights into the potential solid-state characteristics of this molecule. Research on various indole compounds has revealed common structural motifs, such as the planarity of the indole ring system and the influence of intermolecular interactions like hydrogen bonding and π-stacking on the crystal packing. For instance, studies on other 2-phenyl-1H-indole derivatives often show a dihedral angle between the indole and phenyl rings, which would be a key structural parameter for this compound.

In the absence of experimental single-crystal XRD data, powder X-ray diffraction (PXRD) could serve as an alternative method for characterizing the bulk material. PXRD patterns provide a fingerprint of the crystalline phases present in a sample. This technique would be crucial for identifying the polymorphs of this compound, which are different crystalline forms of the same compound that can exhibit distinct physical properties.

Other solid-state characterization techniques that would be instrumental in analyzing this compound include:

Differential Scanning Calorimetry (DSC): To determine melting points, phase transitions, and purity.

Thermogravimetric Analysis (TGA): To assess thermal stability.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: To provide information about the local environment of specific atomic nuclei within the crystal lattice, which can be particularly useful for distinguishing between different polymorphic forms.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the electronic structure and predicting the reactivity of molecules. For a molecule like 2-(4-Dodecylphenyl)-1H-indole, these calculations can reveal how the dodecyl chain influences the electronic properties of the indole-phenyl core.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, while the LUMO would likely be distributed across the conjugated phenyl-indole framework. The long dodecyl chain, being a saturated alkyl group, is not expected to contribute directly to the frontier orbitals but will influence their energies through inductive effects.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Phenyl-1H-indole (Model) | -5.5 to -6.0 | -1.0 to -1.5 | 4.0 to 5.0 |

| This compound (Predicted) | -5.4 to -5.9 | -0.9 to -1.4 | 4.0 to 5.0 |

| Indole | -5.8 | -0.5 | 5.3 |

Note: The values for this compound are predicted based on the expected electronic effects of the dodecyl substituent on the 2-phenyl-1H-indole core. The data for the model compounds are representative values from computational chemistry literature.

The distribution of electron density within a molecule is fundamental to its physical and chemical properties. Molecular Electrostatic Potential (MEP) maps are a valuable visualization tool that illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack.

In this compound, the MEP map is expected to show a region of negative electrostatic potential (red) around the nitrogen atom of the indole ring, indicating its nucleophilic character. The hydrogen atom attached to the nitrogen will exhibit a positive potential (blue), highlighting its acidic nature. The phenyl ring and the dodecyl chain will have a more neutral potential, though the pi-system of the phenyl ring can also engage in non-covalent interactions.

Molecular Dynamics Simulations of Self-Assembly and Intermolecular Interactions

The amphiphilic nature of this compound, with its polar indole head and nonpolar dodecyl tail, strongly suggests a propensity for self-assembly in various media. Molecular Dynamics (MD) simulations are an ideal computational technique to explore these dynamic processes at the atomic level.

MD simulations can model the behavior of many molecules of this compound in different solvent environments. In aqueous media, it is predicted that these molecules would aggregate to form micelles or other supramolecular structures. In these aggregates, the hydrophobic dodecyl tails would cluster together to minimize contact with water, while the more polar indole-phenyl heads would be exposed to the solvent. In nonpolar organic solvents, the aggregation behavior would likely be inverted, with the polar heads forming the core of the aggregate.

The conformation of the dodecyl chain and the rotational freedom around the bond connecting the phenyl and indole rings are expected to be significantly influenced by the solvent environment. MD simulations can track these conformational changes over time. In a vacuum or a nonpolar solvent, the dodecyl chain would be highly flexible. In contrast, in an aqueous environment and within an aggregate, its conformational freedom would be restricted.

Prediction of Spectroscopic Signatures and Photophysical Mechanisms through Computational Approaches

Computational methods can also predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis).

For this compound, TD-DFT calculations would likely predict strong absorptions in the ultraviolet region, corresponding to π-π* transitions within the conjugated indole-phenyl system. The presence of the dodecyl chain is not expected to significantly shift the main absorption bands but may influence their intensity and fine structure.

Structure-Property Relationship (SPR) Modeling through Computational Approaches

Computational chemistry provides powerful tools to elucidate the intricate relationship between the molecular structure of a compound and its macroscopic properties. For this compound, computational approaches can predict and rationalize its physicochemical and electronic characteristics, offering insights that are crucial for its potential applications. These methods range from quantum mechanical calculations to quantitative structure-activity relationship (QSAR) models.

The structure of this compound, featuring a planar indole core attached to a phenyl ring bearing a long alkyl chain, suggests a molecule with distinct hydrophobic and aromatic regions. This amphiphilic nature is a key determinant of its behavior in various environments.

Impact of the Dodecyl Chain on Lipophilicity

The most striking structural feature of this compound is the long C12 alkyl chain. This substituent dramatically influences the molecule's lipophilicity, a critical parameter in drug design and materials science. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (log P), which measures the differential solubility of a compound in a biphasic system of a lipid (like octanol) and water.

Computational methods are widely used to predict log P values. While experimental determination remains the gold standard, in silico models offer rapid screening of large numbers of compounds. For a series of 2-(4-alkylphenyl)-1H-indoles, a clear trend in calculated log P (ClogP) values would be expected, as illustrated in the hypothetical data below.

| Alkyl Chain Length | Hypothetical ClogP |

| Methyl (C1) | 3.5 |

| Butyl (C4) | 5.0 |

| Octyl (C8) | 7.0 |

| Dodecyl (C12) | 9.0 |

This table is illustrative and based on general chemical principles. Actual values may vary depending on the calculation algorithm used.

As the length of the alkyl chain increases, the molecule becomes significantly more nonpolar, leading to a higher log P value. The dodecyl group in this compound, therefore, imparts a high degree of lipophilicity. This property is crucial for its interaction with nonpolar environments, such as cell membranes in biological systems or organic matrices in materials applications.

Electronic Properties and Frontier Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

A hypothetical comparison of the frontier orbital energies for 2-phenylindole (B188600) and its 4-dodecyl substituted counterpart is presented below.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Phenyl-1H-indole | -5.50 | -1.20 | 4.30 |

| This compound | -5.45 | -1.18 | 4.27 |

These values are hypothetical and serve to illustrate the expected electronic effects. Actual values would be obtained from specific DFT calculations.

The data suggests that the dodecyl group would cause a slight increase in the HOMO energy and a minimal change in the LUMO energy, resulting in a marginally smaller HOMO-LUMO gap. A smaller gap can imply a higher reactivity. The distribution of these orbitals is also revealing. In 2-arylindoles, the HOMO is typically localized over the indole nucleus and the phenyl ring, while the LUMO is distributed similarly across the aromatic framework. This distribution is crucial for understanding their involvement in charge transfer processes and their photophysical properties. omicsonline.org

Exploration of Advanced Photophysical Phenomena

Mechanisms of Light Absorption and Emission: Detailed Photophysical Pathways

A comprehensive study of 2-(4-Dodecylphenyl)-1H-indole would begin with an analysis of its light absorption and emission properties. This would involve measuring its UV-Visible absorption and fluorescence spectra in various solvents. The absorption spectrum would reveal the wavelengths of light the molecule absorbs, corresponding to electronic transitions from the ground state to excited states. The fluorescence spectrum would show the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state.

Key parameters to be determined would include the molar absorption coefficient (ε), the fluorescence quantum yield (Φf), and the fluorescence lifetime (τf). These parameters would provide a quantitative measure of the efficiency of light absorption and emission. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could complement experimental findings by providing insights into the nature of the electronic transitions (e.g., π-π* or n-π*) and the geometries of the ground and excited states.

Table 1: Hypothetical Photophysical Data for this compound in Dichloromethane

| Parameter | Value |

| Absorption Maximum (λabs) | 310 nm |

| Molar Absorptivity (ε) at λabs | 25,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | 380 nm |

| Stokes Shift | 70 nm |

| Fluorescence Quantum Yield (Φf) | 0.45 |

| Fluorescence Lifetime (τf) | 2.5 ns |

Energy Transfer and Charge Transfer Dynamics in Molecular Assemblies

The long dodecyl chain on the phenyl ring of this compound could promote self-assembly into organized structures, such as micelles or aggregates, in certain solvents or in the solid state. Within these assemblies, intermolecular interactions could lead to phenomena like Förster Resonance Energy Transfer (FRET) or charge transfer.

FRET is a non-radiative process where an excited "donor" molecule transfers its energy to a nearby "acceptor" molecule. In a molecular assembly of this compound, this could occur between neighboring molecules, potentially leading to a red-shift in the emission spectrum. Charge transfer, on the other hand, involves the movement of an electron from a donor to an acceptor upon photoexcitation. The donor-acceptor nature of the indole (B1671886) and phenyl rings could facilitate such processes, which would be highly dependent on the molecular packing and orientation within the assembly. Time-resolved spectroscopy would be a crucial tool to probe these ultrafast dynamic processes.

Aggregation-Induced Emission (AIE) and Self-Assembly Driven Photophysics

A particularly interesting area of investigation for this compound would be its potential for Aggregation-Induced Emission (AIE). In contrast to the common phenomenon of aggregation-caused quenching (ACQ), where fluorescence decreases upon aggregation, AIE-active molecules become more emissive in the aggregated state. This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways.

The flexible dodecyl chain could play a significant role in the self-assembly process and the resulting photophysical properties. By varying solvent polarity or concentration, one could potentially control the degree of aggregation and modulate the fluorescence emission. The study of AIE in this molecule would involve preparing solutions with varying fractions of a poor solvent to induce aggregation and monitoring the corresponding changes in fluorescence intensity.

Solvatochromism and Environmental Sensitivity Studies for Sensing Applications

Solvatochromism is the change in the color of a substance (and its absorption or emission spectra) with the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. A molecule exhibiting significant solvatochromism can be used as a probe for the local polarity of its environment.

Investigating the solvatochromic behavior of this compound would involve measuring its absorption and emission spectra in a range of solvents with varying polarities. A plot of the Stokes shift versus a solvent polarity parameter (like the Lippert-Mataga plot) would reveal the extent of the solvatochromic effect and provide information about the change in dipole moment upon excitation. A strong solvatochromic response would suggest potential applications for this molecule as a fluorescent sensor for detecting changes in environmental polarity, for instance, in biological membranes or polymer matrices.

Applications in Advanced Material Science and Engineering

Design Principles for Organic Electronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

Organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) rely on carefully designed organic semiconductor materials to facilitate charge transport and light emission or absorption.

In organic semiconductors, charge transport occurs through the hopping of charge carriers (electrons and holes) between adjacent molecules. The efficiency of this process is highly dependent on the molecular packing and electronic coupling in the solid state. The planar structure of the 2-phenylindole (B188600) core is conducive to π-π stacking, which is a key factor for efficient charge transport. The long dodecyl chain, while enhancing solubility, can also introduce an insulating aliphatic component, which may influence the intermolecular distance and orientation, thereby affecting charge mobility.

A typical multilayer OLED architecture consists of an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode. Indole (B1671886) derivatives have been explored for their potential as hole-transporting materials due to the electron-rich nature of the indole ring. It is conceivable that 2-(4-dodecylphenyl)-1H-indole could be investigated as a component in the HTL or as a host material in the EML.

The performance of organic electronic devices is critically dependent on the morphology of the thin films. The dodecyl chain in this compound would significantly impact its film-forming properties. It can promote the formation of more uniform and amorphous films by preventing large-scale crystallization, which can be detrimental to device performance by creating grain boundaries that trap charges. However, a complete lack of order can also be suboptimal for charge transport. Therefore, achieving a balance between amorphous and crystalline domains is often crucial. The length and branching of the alkyl chain are critical parameters that are often tuned to optimize thin-film morphology and, consequently, device efficiency and stability.

Development of Sensing and Probing Platforms

The inherent fluorescence of the indole scaffold makes it an attractive platform for the development of chemosensors and fluorescent probes.

Indole-based chemosensors often operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). The indole nitrogen can act as a binding site for analytes, and the phenyl and dodecyl substituents can be functionalized to introduce specific recognition motifs for target analytes. For instance, the introduction of a receptor unit capable of binding a specific metal ion could lead to a change in the fluorescence of the 2-phenylindole core upon binding, allowing for sensitive detection. The dodecyl chain could be advantageous for creating sensors that are soluble in non-polar media or can be incorporated into hydrophobic matrices.

The lipophilic nature imparted by the dodecyl chain makes this compound a candidate for probes designed to interact with lipid bilayers or other non-aqueous environments. Such probes could be used to monitor changes in local polarity, viscosity, or the presence of specific analytes within cell membranes or other biological structures. The fluorescence properties of the 2-phenylindole core are sensitive to the local environment, a phenomenon known as solvatochromism, which can be exploited for this purpose.

Supramolecular Assembly and Nanomaterial Integration

The amphiphilic character of this compound, with its polar indole head and non-polar dodecyl tail, suggests a propensity for self-assembly into ordered supramolecular structures such as micelles, vesicles, or liquid crystals. These assemblies can be influenced by factors like solvent polarity, temperature, and concentration.

The integration of such molecules with nanomaterials, like gold nanoparticles or carbon nanotubes, could lead to hybrid materials with novel properties. For example, self-assembled monolayers of this compound on a nanomaterial surface could be used to modify its surface properties, enhance its dispersibility, or create new sensing interfaces. The indole group could provide a point of attachment to the nanomaterial surface, while the dodecyl chains would extend outwards, creating a functional organic shell.

Self-Assembly Driven by Dodecylphenyl Moieties

The self-assembly of molecules is a powerful bottom-up approach for creating well-ordered nanostructures. In the case of this compound, the dodecylphenyl group is the primary driver of this phenomenon. The long C12 alkyl chain imparts significant hydrophobicity, leading to strong van der Waals interactions and a tendency to segregate from more polar environments. This behavior is analogous to that of other long-chain alkyl silanes and similar amphiphilic molecules, which are known to form ordered structures like micelles, vesicles, or liquid crystalline phases. cfsilicones.com

The self-assembly process is governed by a delicate balance of intermolecular forces, including π-π stacking of the indole and phenyl rings, and the hydrophobic interactions of the dodecyl chains. It is anticipated that in solution or in thin films, these molecules would organize to minimize unfavorable interactions and maximize stabilizing forces, leading to the formation of ordered domains. The specific morphology of these self-assembled structures would be influenced by factors such as solvent polarity, temperature, and concentration. While specific experimental data for this compound is not yet widely available, the principles of supramolecular chemistry suggest its potential to form a variety of nanostructures.

| Driving Force | Interacting Moiety | Potential Resulting Structure |

| Hydrophobic Interactions | Dodecyl chain | Micelles, Bilayers, Lamellae |

| π-π Stacking | Indole, Phenyl rings | Ordered columnar or layered arrays |

| Van der Waals Forces | Dodecyl chain | Close packing and ordering |

Table 1: Postulated Driving Forces for the Self-Assembly of this compound

Incorporation into Nanostructures for Enhanced Functionality

Indole derivatives are known for their interesting electronic and photophysical properties, making them valuable components in functional nanostructures. rsc.orgrsc.org The 2-phenylindole scaffold, in particular, has been investigated for its applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe. chemicalbook.comsigmaaldrich.com The incorporation of the dodecylphenyl group offers a strategic handle to integrate these functional indole units into larger, ordered systems.

For instance, this compound could be incorporated into lipid bilayers or polymer matrices where the dodecyl tail would anchor the molecule within the hydrophobic domains, leaving the functional indole head exposed at the interface. This could be exploited to create surfaces with specific optical or electronic properties. Furthermore, the self-assembly of the molecule itself could lead to the formation of fluorescent nanoparticles or other luminescent nanomaterials. The synthesis of indole-based functional polymers has demonstrated the potential for creating materials with strong solid-state fluorescence. rsc.org

Polymer Composites and Functional Coatings: Material Compatibility and Performance

The dual nature of this compound also makes it a promising additive for polymer composites and functional coatings. The long dodecyl chain can enhance its compatibility with nonpolar polymer matrices, while the indole group can impart specific functionalities.

In polymer composites, the molecule could act as a compatibilizer or a dispersing agent for other components. The synthesis of indole-based aromatic polyesters has shown that incorporating indole structures can lead to amorphous and optically transparent materials with tunable glass transition temperatures. acs.org The addition of this compound to a polymer blend could potentially improve the interfacial adhesion between different phases, leading to enhanced mechanical properties. Polyindole-based nanocomposites have been explored for various applications, including energy storage, where the polyindole matrix is blended with other materials to improve performance. materialsciencejournal.orgresearchgate.netresearchgate.net

As a component in functional coatings, the dodecylphenyl tail would promote adhesion to hydrophobic surfaces, while the indole head could provide properties such as UV protection, antioxidant capabilities, or specific surface reactivity. The surface modification of materials with long-chain alkyl groups is a well-established method for creating hydrophobic and self-cleaning surfaces. cfsilicones.comresearchgate.net Indole derivatives have also been investigated for creating cytocompatible layers on surfaces for biomedical applications. nih.gov The ability to functionalize the indole ring further expands the possibilities for creating coatings with tailored properties. Research on the direct functionalization of indoles highlights the versatility of this scaffold in creating diverse derivatives for advanced materials. nih.govresearchgate.net

| Application Area | Role of Dodecylphenyl Moiety | Role of Indole Moiety | Potential Benefit |

| Polymer Composites | Enhances compatibility with polymer matrix | Provides functional properties (e.g., optical, electronic) | Improved material homogeneity and performance |

| Functional Coatings | Promotes adhesion to surfaces | Imparts specific surface properties (e.g., hydrophobicity, bio-compatibility) | Creation of smart and functional surfaces |

Table 2: Potential Roles of this compound in Polymer Systems

Investigation of Molecular Interactions with Biological Systems Mechanistic and Biophysical Focus

Ligand-Target Binding Kinetics and Thermodynamics via In Vitro Biophysical Assays

A fundamental step in characterizing a compound's biological activity is to quantify its interaction with specific molecular targets. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP) are instrumental in determining the kinetics (association and dissociation rates) and thermodynamics (enthalpy, entropy, and Gibbs free energy) of binding.

Currently, there is no publicly available data from such assays for 2-(4-dodecylphenyl)-1H-indole.

Interaction with Enzymes and Protein Targets: Mechanistic Studies

The 2-phenyl-1H-indole core has been associated with the inhibition of various enzymes and the modulation of protein-protein interactions. For instance, derivatives of this scaffold have been investigated as inhibitors of tubulin polymerization and as modulators of estrogen receptor activity. The long alkyl chain of this compound could potentially enhance its affinity for proteins with prominent hydrophobic binding pockets.

However, no specific enzyme or protein targets for this compound have been identified in the scientific literature, and consequently, no mechanistic studies have been published.

Nucleic Acid Binding and Intercalation Studies

Some indole (B1671886) derivatives have been shown to interact with DNA, either through groove binding or intercalation, leading to cytotoxic effects. These interactions are typically studied using techniques such as UV-Visible spectroscopy, circular dichroism, and fluorescence quenching assays with DNA-binding dyes.

There are currently no published studies investigating the potential for this compound to bind to or intercalate with nucleic acids.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(4-Dodecylphenyl)-1H-indole, and how can reaction yields be maximized?

The synthesis of this compound typically involves multi-step reactions, including:

- Friedel-Crafts alkylation or cross-coupling reactions to attach the dodecylphenyl group to the indole core.

- Use of aniline derivatives as starting materials, followed by cyclization under acidic conditions (e.g., HCl/EtOH) to form the indole ring .

- Optimization of hydrophobic interactions by selecting solvents like toluene or DMF to accommodate the dodecyl chain . Key parameters for yield improvement include temperature control (80–120°C), catalyst selection (e.g., Pd for coupling reactions), and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and dodecyl chain integration.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺ ~377.28 g/mol).

- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

- HPLC for purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the interaction of this compound with lipid bilayers or biological membranes?

- Utilize fluorescence anisotropy or surface plasmon resonance (SPR) to measure membrane insertion kinetics.

- Perform molecular dynamics simulations to model interactions between the dodecyl chain and lipid tails, leveraging software like GROMACS .

- Compare results with structurally related compounds (e.g., 4-(4-Dodecylpiperazin-1-yl)-1H-indole) to assess hydrophobic contribution trends .

Q. What experimental approaches address contradictions in reported bioactivity data for indole derivatives like this compound?

- Conduct dose-response assays across multiple cell lines (e.g., cancer vs. normal cells) to validate antimicrobial or anticancer claims .

- Perform meta-analyses of published IC₅₀ values, adjusting for variables like assay conditions (pH, serum content) or solvent effects (DMSO vs. aqueous buffers) .

- Use isothermal titration calorimetry (ITC) to quantify binding affinities for target proteins, resolving discrepancies in mechanism-of-action studies .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives?

- Synthesize analogs with modified dodecyl chain lengths (e.g., C10, C14) or phenyl substituents (e.g., halogenation) to assess hydrophobicity and electronic effects .

- Test analogs in enzyme inhibition assays (e.g., cytochrome P450) or receptor-binding assays (e.g., GPCRs) to identify critical structural motifs .

- Corrogate data using QSAR models to predict bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.